molecular formula C9H13ClN2 B2426260 2-Methyl-1,2,3,4-tetrahydrophthalazine hydrochloride CAS No. 20072-58-6

2-Methyl-1,2,3,4-tetrahydrophthalazine hydrochloride

Cat. No.: B2426260
CAS No.: 20072-58-6
M. Wt: 184.67
InChI Key: HFWFSJYNJIUGDB-UHFFFAOYSA-N
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Properties

IUPAC Name

3-methyl-2,4-dihydro-1H-phthalazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.ClH/c1-11-7-9-5-3-2-4-8(9)6-10-11;/h2-5,10H,6-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWFSJYNJIUGDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=CC=CC=C2CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2,3,4-tetrahydrophthalazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-1,2,3,4-tetrahydrophthalazine with hydrochloric acid to form the hydrochloride salt . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise addition of reagents, continuous monitoring of reaction parameters, and efficient purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2,3,4-tetrahydrophthalazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into more reduced forms, often altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce more saturated compounds .

Scientific Research Applications

2-Methyl-1,2,3,4-tetrahydrophthalazine hydrochloride is a chemical compound with a variety of applications in scientific research, including its use as a reagent in chemical synthesis, biochemical assays, and potential therapeutic applications.

Scientific Research Applications

This compound is used in a variety of scientific fields:

  • Chemistry It serves as a reagent in chemical reactions and synthesis processes.
  • Biology The compound is used in biochemical assays and studies involving enzyme interactions.
  • Medicine There is ongoing research into its potential therapeutic effects, particularly in relation to neurological disorders.
  • Industry It is used in the development of new materials and chemical products.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Interaction The compound can bind to specific enzymes, modulating their activity and influencing biochemical pathways. For example, it has been noted to interact with kinases, which are critical for various signaling pathways in cells.
  • Receptor Binding It may also affect receptor-mediated pathways by binding to specific receptors, thereby altering cellular responses.

1,2,3,4-Tetrahydrophthalazine hydrochloride

Mechanism of Action

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydrophthalazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydro ring structure but differs in its substituents.

    2-Methyl-1,2,3,4-tetrahydroquinoline: Another related compound with a similar core structure but different functional groups.

Uniqueness

2-Methyl-1,2,3,4-tetrahydrophthalazine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it particularly valuable in certain biochemical and industrial applications .

Biological Activity

2-Methyl-1,2,3,4-tetrahydrophthalazine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C10_{10}H12_{12}ClN3_{3}
  • CAS Number : 20072-58-6
  • Molecular Weight : 199.67 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Interaction : The compound can bind to specific enzymes, modulating their activity and influencing biochemical pathways. For example, it has been noted to interact with kinases, which are critical for various signaling pathways in cells.
  • Receptor Binding : It may also affect receptor-mediated pathways by binding to specific receptors, thereby altering cellular responses.

Antimicrobial Activity

Research indicates that derivatives of tetrahydrophthalazine compounds exhibit antimicrobial properties. In particular:

  • In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent .

Neuroprotective Effects

Studies have explored the neuroprotective potential of this compound:

  • Animal models have demonstrated that this compound may protect neurons from damage induced by oxidative stress.

Cytotoxicity

The cytotoxic effects of the compound have been evaluated in cancer cell lines:

  • HeLa cells demonstrated sensitivity to the compound, indicating potential anti-cancer properties. The mechanism appears to involve apoptosis induction through the modulation of specific signaling pathways .

Research Findings and Case Studies

StudyFindings
Leier et al. (2017)Investigated the synthesis and biological evaluation of tetrahydrophthalazine derivatives; found promising cytotoxicity against cancer cell lines .
MDPI Study (2020)Reported on the anti-virulence properties of related compounds; suggested that similar mechanisms might be applicable to this compound .
ResearchGate PublicationExamined the effects on HeLa cells; indicated significant cytostatic activity with potential therapeutic implications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methyl-1,2,3,4-tetrahydrophthalazine hydrochloride, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves reductive amination of phthalazine derivatives using sodium cyanoborohydride or catalytic hydrogenation. Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) is critical. Analytical techniques like HPLC with reference standards (e.g., EP impurity standards in ) ensure purity validation. Monitor reaction intermediates by TLC (silica gel, ethyl acetate:hexane) to confirm stepwise progression .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • HPLC : Use C18 columns with mobile phases like acetonitrile/0.1% trifluoroacetic acid (TFA) for retention time consistency. Compare against pharmacopeial impurity standards ().
  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ resolves structural features (e.g., methyl group at δ ~1.2 ppm, aromatic protons at δ 6.8–7.5 ppm).
  • Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]⁺ at m/z ~209). Cross-reference with PubChem data structures ( ) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation ( ).
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists ( ). Avoid inducing vomiting if ingested—rinse mouth and consult poison control .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent choice). Standardize protocols using:

  • Dose-Response Curves : Test across multiple concentrations (1 nM–100 µM) in triplicate.
  • Control Compounds : Include structurally related analogs (e.g., Diclofensine hydrochloride in ) to validate target specificity.
  • Orthogonal Assays : Combine in vitro (e.g., receptor binding) and in silico (molecular docking) studies to confirm mechanistic hypotheses .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24–72 hours. Monitor degradation products via UPLC-MS.
  • Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Use pharmacopeial guidelines () to assess compliance with shelf-life criteria .

Q. How can stereochemical purity be ensured during synthesis, given the compound’s potential chiral centers?

  • Methodological Answer :

  • Chiral HPLC : Employ columns like Chiralpak IA-3 with hexane/isopropanol gradients to separate enantiomers.
  • Polarimetry : Measure optical rotation (e.g., [α]D²⁵) and compare to literature values for racemic vs. enantiopure forms.
  • X-ray Crystallography : Resolve absolute configuration using single crystals grown from ethanol/water mixtures .

Q. What computational methods are suitable for predicting the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile?

  • Methodological Answer :

  • QSAR Models : Use software like Schrödinger’s QikProp to predict logP (<2.5 for optimal absorption) and CNS permeability.
  • CYP450 Inhibition Assays : Validate in vitro using human liver microsomes ( ).
  • Toxicity Screening : Apply Tox21 datasets (PubChem, ) to identify potential off-target effects .

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